

Immunological Response Induced by AT-108 Treatment: A Technical Overview

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Compound of Interest		
Compound Name:	Anticancer agent 108	
Cat. No.:	B12393545	Get Quote

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Introduction

AT-108 is a first-in-class, off-the-shelf gene therapy candidate developed by Asgard Therapeutics. It is designed to induce a personalized anti-tumor immune response by directly reprogramming tumor cells into immunogenic conventional dendritic cells type 1 (cDC1s). This innovative approach aims to overcome common hurdles in cancer immunotherapy, such as the need for ex vivo cell manipulation and the identification of neoantigens. This document provides a technical guide to the core immunological response induced by AT-108 treatment based on available preclinical data.

Core Mechanism of Action

AT-108 utilizes a replication-deficient adenoviral vector to deliver a proprietary combination of three reprogramming factors directly to tumor cells in vivo. This process rewires the gene expression of the cancer cells, forcing them to differentiate into cDC1-like cells. These newly reprogrammed cells then present the tumor's own unique antigens to the immune system, initiating a powerful and specific anti-tumor response.

The reprogramming of tumor cells into cDC1-like cells by AT-108 leads to a significant remodeling of the tumor microenvironment. This includes a reduction in exhausted and regulatory immune cell populations and an increase in the infiltration and activation of cytotoxic T cells. This mechanism has shown the potential to induce complete tumor regressions and



establish long-term systemic memory, offering protection against metastatic challenges in preclinical models.[1]

AT-108 Mechanism of Action

Quantitative Data from Preclinical Studies

As AT-108 is currently in the preclinical development stage, the following data is derived from in vivo mouse models and patient-derived tumor samples.

Table 1: Anti-Tumor Efficacy of AT-108 in Preclinical Models

Model Type	Treatment Group	Outcome	Citation
Immune Checkpoint Inhibitor-Resistant Tumors	AT-108 Monotherapy	Complete tumor regressions	[1]
Non-immunogenic Tumors	AT-108 Monotherapy	Complete tumor regressions	[1]
Metastatic Rechallenge Models	AT-108 Monotherapy	Protection against metastatic challenge	[1]
Aggressive Immune- Deserted Tumor Models	AT-108 + Immune Checkpoint Blockade	Synergistic effect, leading to complete responses	

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of AT-108's immunological effects.

In Vivo Efficacy Studies

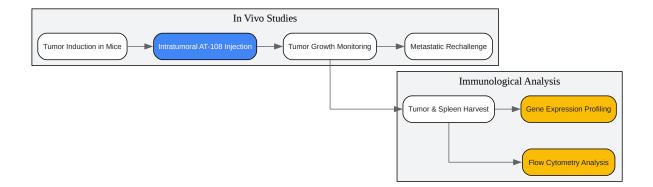
- Animal Models: Mouse models resistant to checkpoint blockade treatment were utilized.
- Tumor Induction: Mice were inoculated with cancer cell lines to establish tumors.
- Treatment Administration: AT-108 was administered directly into the tumor.



- Tumor Growth Monitoring: Tumor volume was measured at regular intervals to assess treatment efficacy.
- Metastatic Rechallenge: Mice that exhibited complete tumor regression were subsequently rechallenged with the same tumor cells to evaluate for long-term immunological memory.

Immunophenotyping and TME Analysis

- Tissue Collection: Tumors and spleens were harvested from treated and control mice at specified time points.
- Cell Isolation: Single-cell suspensions were prepared from the collected tissues.
- Flow Cytometry: Cells were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3) to quantify different immune cell populations within the tumor microenvironment.
- Gene Expression Analysis: RNA sequencing or similar techniques were employed on tumor samples to analyze changes in gene expression profiles related to immune activation and cell differentiation.



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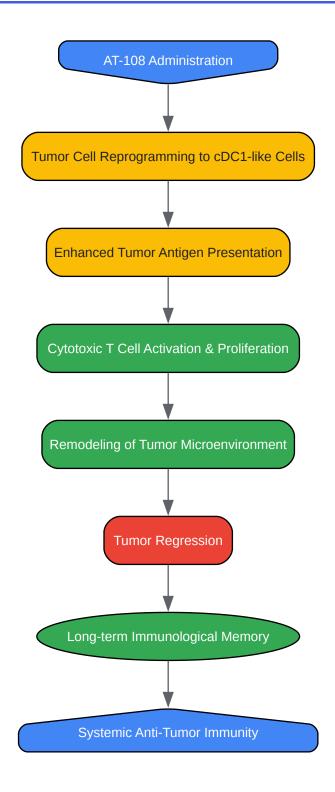
Preclinical Experimental Workflow

Summary of Immunological Response

The administration of AT-108 initiates a cascade of immunological events:

- Direct Cell Reprogramming: Tumor cells are converted into antigen-presenting cDC1-like cells.
- Enhanced Antigen Presentation: The reprogrammed cells present a broad repertoire of the tumor's own antigens.[1]
- T Cell Activation: Naive T cells are activated by the cDC1-like cells, leading to the generation
 of cytotoxic T lymphocytes (CTLs) specific to the tumor antigens.
- Tumor Infiltration: Activated CTLs infiltrate the tumor microenvironment.
- Tumor Cell Lysis: CTLs recognize and kill tumor cells, leading to tumor regression.
- Immunological Memory: A population of memory T cells is established, providing long-term protection against tumor recurrence.[1]





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References

- 1. asgardthx.com [asgardthx.com]
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